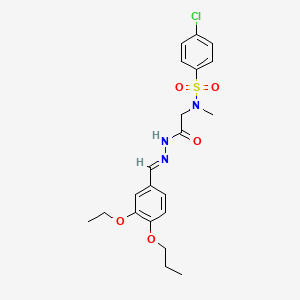
N-benzyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpyridin-2-amine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by the name of BODIPY, which stands for boron-dipyrromethene.
Mécanisme D'action
The mechanism of action of BODIPY is based on its ability to selectively bind to cancer cells. The compound is designed to target specific receptors on the surface of cancer cells, which allows it to selectively deliver drugs or other therapeutic agents to the cancer cells.
Biochemical and Physiological Effects:
BODIPY has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cancer cells. BODIPY has also been shown to inhibit the growth and proliferation of cancer cells, which can help to slow down the progression of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of BODIPY is its ability to selectively bind to cancer cells, which makes it an ideal tool for studying the behavior of cancer cells in vitro. However, one of the limitations of BODIPY is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the study of BODIPY. One potential area of research is the development of new drug delivery systems based on the compound. Another potential area of research is the development of new imaging techniques that use BODIPY as a fluorescent probe. Finally, there is also potential for the use of BODIPY in the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of BODIPY involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N-benzyl-N-methyl-2-chloropyridin-3-amine in the presence of a base such as triethylamine. The resulting compound is then subjected to a deprotection reaction using an acid catalyst to obtain the final product.
Applications De Recherche Scientifique
BODIPY has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a fluorescent probe for imaging and detecting cancer cells. BODIPY has also been studied for its potential use as a drug delivery system due to its ability to selectively bind to cancer cells.
Propriétés
IUPAC Name |
N-benzyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-26(15-16-7-4-3-5-8-16)21-19(9-6-14-23-21)22-24-20(25-28-22)17-10-12-18(27-2)13-11-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOJDXVDFWBZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)
![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7705413.png)











